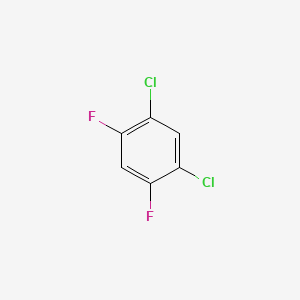1,5-Dichloro-2,4-difluorobenzene
CAS No.: 2253-30-7
Cat. No.: VC2358751
Molecular Formula: C6H2Cl2F2
Molecular Weight: 182.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2253-30-7 |
|---|---|
| Molecular Formula | C6H2Cl2F2 |
| Molecular Weight | 182.98 g/mol |
| IUPAC Name | 1,5-dichloro-2,4-difluorobenzene |
| Standard InChI | InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |
| Standard InChI Key | VEAMVMLHBNGAQB-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)F |
| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)F |
Introduction
Identification and Basic Information
1,5-Dichloro-2,4-difluorobenzene is a halogenated aromatic compound with significant importance in organic synthesis. It is characterized by a benzene ring with specific halogen substitution patterns that determine its chemical behavior and applications.
Nomenclature and Identifiers
The compound is known by several names and identifiers, which are essential for proper identification in chemical databases and literature:
| Property | Value |
|---|---|
| Primary Name | 1,5-Dichloro-2,4-difluorobenzene |
| CAS Registry Number | 2253-30-7 |
| Synonyms | 1,3-Dichloro-4,6-difluorobenzene, Benzene, 1,5-dichloro-2,4-difluoro- |
| PubChem CID | 10954177 |
| Molecular Formula | C₆H₂Cl₂F₂ |
| InChI | InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |
| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)F |
Physical and Chemical Properties
1,5-Dichloro-2,4-difluorobenzene possesses distinct physical and chemical characteristics that make it valuable for various applications in chemical synthesis.
Physical Properties
The compound exists as a colorless to pale yellow liquid or solid, depending on temperature conditions. Its physical properties have been well-documented:
Chemical Properties
The chemical behavior of 1,5-Dichloro-2,4-difluorobenzene is largely determined by the electron-withdrawing effects of its halogen substituents:
-
Reactivity: The compound exhibits relatively low reactivity compared to non-halogenated benzenes due to the deactivating effect of the halogen substituents .
-
Solubility: It demonstrates moderate solubility in common organic solvents but poor solubility in water due to its non-polar nature .
-
Stability: The compound is generally stable under normal temperature and pressure conditions .
-
Hydrogen Bond Characteristics:
The presence of both fluorine and chlorine atoms in the molecule creates an interesting electronic distribution, influencing its reactivity in various chemical transformations. The compound can undergo typical aromatic substitution reactions, though the electron-withdrawing halogens typically deactivate the ring toward electrophilic substitution .
Synthesis Methods
Several synthetic routes have been established for the production of 1,5-Dichloro-2,4-difluorobenzene, with varying efficiencies and starting materials.
Synthesis from 2,4-Difluoro-5-chloronitrobenzene
One of the documented synthesis routes involves using 2,4-Difluoro-5-chloronitrobenzene as a precursor:
-
Starting with 2,4-Difluoro-5-chloronitrobenzene (CAS: 1481-68-1)
-
Performing chlorination to replace the nitro group with a chlorine atom
-
The reaction yields 1,5-Dichloro-2,4-difluorobenzene with yields often exceeding 90%
Synthesis from Trichloronitrobenzene
Another synthesis approach utilizes 2,4,5-trichloronitrobenzene as the starting material:
-
The trichloronitrobenzene undergoes fluorination using potassium fluoride in the presence of a phase-transfer catalyst (such as cetrimide)
-
The reaction is typically conducted in DMF/toluene at elevated temperatures (approximately 125°C) under nitrogen
-
This method can yield intermediates that are further processed to obtain 1,5-Dichloro-2,4-difluorobenzene
This synthetic pathway has industrial significance as it provides a route for the comprehensive utilization of mixed chlorobenzenes, which are common industrial byproducts .
Applications and Uses
1,5-Dichloro-2,4-difluorobenzene serves as a versatile building block in various chemical synthesis pathways, with applications spanning multiple industries.
Pharmaceutical Intermediates
The compound plays a crucial role in pharmaceutical synthesis:
-
It serves as a key intermediate in the synthesis of quinolone antibiotics
-
The specific arrangement of halogen atoms makes it valuable for creating complex pharmaceutical molecules with specific biological activities
-
It can be incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and receptor binding properties
Agrochemical Synthesis
In agrochemical development, 1,5-Dichloro-2,4-difluorobenzene is utilized for:
-
Creating novel pesticides and herbicides
-
Developing plant growth regulators
-
Synthesizing compounds that require specific halogen substitution patterns for biological activity
Research and Development
The compound is frequently used in research settings:
-
As a model compound for studying halogen-substituted aromatics
-
For investigating aromatic substitution reactions
-
In developing new synthetic methodologies for halogenated compounds
| Supplier | Purity | Package Sizes | Reference |
|---|---|---|---|
| GlpBio | >98% | Various | |
| Bio-Connect | >98% | Various | |
| Multiple suppliers via Cymit Química | 95-97+% | 250mg to 25g |
| Quantity | Price Range | Estimated Delivery | Source |
|---|---|---|---|
| 250mg | €39.00 | Variable | |
| 1g | €55.00-73.00 | Variable | |
| 5g | €159.00-218.00 | Variable |
Most suppliers offer delivery within 5-14 business days, with specific estimated delivery times varying by region and supplier .
Related Compounds and Comparative Analysis
Understanding the relationship between 1,5-Dichloro-2,4-difluorobenzene and structurally similar compounds provides valuable insights into its unique properties and applications.
Structural Analogs
Several compounds share structural similarities with 1,5-Dichloro-2,4-difluorobenzene but differ in the arrangement or types of halogen substituents:
These structural variations result in distinct physical properties and reactivities, making each compound suitable for specific applications in chemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume